molecular formula C13H9BrClFS B7994121 (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane

(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane

Cat. No.: B7994121
M. Wt: 331.63 g/mol
InChI Key: ICBPFHYBXAMKOI-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a sulfanylmethyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: New halogenated aromatic compounds.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The sulfanylmethyl group can also interact with thiol-containing proteins, affecting their function and stability.

Comparison with Similar Compounds

Uniqueness: (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane is unique due to the presence of the sulfanylmethyl group attached to the chlorophenyl moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-13-6-3-11(16)7-9(13)8-17-12-4-1-10(15)2-5-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBPFHYBXAMKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=C(C=CC(=C2)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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